N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring, a benzylidene group, and an octyloxyphenyl moiety
Preparation Methods
The synthesis of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and pyrazole moieties, using reagents like halogens or alkylating agents.
Scientific Research Applications
N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide can be compared with similar hydrazone compounds, such as:
- N’-(2-Hydroxy-3-methoxybenzylidene)-4-methylbenzohydrazide
- N’-(2-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
CAS No. |
302918-04-3 |
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Molecular Formula |
C26H32N4O4 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H32N4O4/c1-3-4-5-6-7-8-16-34-21-14-12-19(13-15-21)22-17-23(29-28-22)26(32)30-27-18-20-10-9-11-24(33-2)25(20)31/h9-15,17-18,31H,3-8,16H2,1-2H3,(H,28,29)(H,30,32)/b27-18+ |
InChI Key |
NYZGUALYLUNNLL-OVVQPSECSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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